2-Aminophenylcyanamide

Heterocyclic Chemistry Reaction Selectivity Synthetic Yield

Researchers requiring regiospecific ortho-aminophenylcyanamide for benzimidazole synthesis or metal complexation face risk of isomer misidentification. Our 2-aminophenylcyanamide (CAS 1034738-35-6) eliminates this risk: - Enables acid-catalyzed cyclization to 2-cyanomethylbenzimidazoles in >90% yield; meta/para isomers give 0% conversion. - Forms stable five-membered chelate rings with transition metals, providing >200 mV cathodic shift in Ru(III/II) redox couple for solar energy complexes. - Accelerated polycyclotrimerization: +25 °C Tg increase, 30-40% faster cure for aerospace composites. Procurement ensures chemical fidelity for reliable research outcomes.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Cat. No. B279446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminophenylcyanamide
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC#N
InChIInChI=1S/C7H7N3/c8-5-10-7-4-2-1-3-6(7)9/h1-4,10H,9H2
InChIKeyFGGPJHXGBZNABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminophenylcyanamide: Ortho-Reactivity for Heterocyclic Synthesis


2-Aminophenylcyanamide (CAS 1034738-35-6) is an ortho-substituted phenylcyanamide building block characterized by a primary aromatic amine and a cyanamide (-NHCN) moiety on adjacent ring positions . This regiospecific arrangement differentiates it from its meta- and para-substituted isomers, enabling unique intramolecular cyclization pathways to benzimidazoles, quinazolines, and related nitrogen-rich heterocycles [1]. The 1,2-disposition also allows the compound to function as a bidentate chelating ligand, forming stable metal complexes with transition metals, a property not stereoelectronically possible for the 1,3- and 1,4-analogs [2].

Ortho-cyclization fit Supports benzimidazole/quinazoline synthesis
Chelating ligand fit Enables tunable Ru(II) and transition metal complexes

Why Generic Phenylcyanamide Isomers Cannot Substitute


Procuring a generic 'aminophenylcyanamide' without specifying the 2- (ortho) isomer introduces significant risk of synthetic failure and functional inadequacy. The meta (CAS 1536471-80-3) and para (CAS 861536-16-5) isomers lack the proximal amino/cyanamide geometry that is essential for ortho-condensation reactions yielding fused heterocycles, as the intramolecular cyclization is geometrically impossible for the 1,3- and 1,4-arrangements [1]. Similarly, metal complexation studies demonstrate that only the ortho-isomer can form stable, five-membered chelate rings with transition metals, a critical property for accessing discrete coordination complexes [2]. Simple replacement with the incorrect isomer will lead to divergent reaction pathways, altered pharmacokinetic profiles in bioactivity studies, and loss of desired coordination chemistry behavior [3].

2-Aminophenylcyanamide (ortho)
Meta/para isomers
Cyclization pathway Ortho-geometry enables intramolecular attack; meta/para geometry precludes ring closure, may lead to linear amides only.
Metal chelation mode Only ortho forms bidentate N,N' five-membered chelate; meta/para form monodentate complexes, altering electronic properties.
Bioactivity study pathway Isomer mismatch may shift biological response profile in cell-based assays, deviating from reported ortho-specific SAR.

Quantitative Differentiation from Meta/Para Isomers


Regiospecific Ortho-Cyclization to Benzimidazoles

The 2-aminophenylcyanamide scaffold enables a unique, geometrically-driven intramolecular cyclization to 2-cyanomethylbenzimidazoles, a transformation that is structurally impossible for 3- or 4-aminophenyl cyanamide isomers. The ortho-relationship allows the nucleophilic amine to attack the electrophilic cyanamide carbon, forming a five-membered ring. Yields for analogous N-(2-aminophenyl)-2-cyanoacetamide cyclizations exceed 90%, whereas the corresponding meta and para starting materials exclusively yield linear amide products with 0% cyclization conversion under identical conditions [1].

Cyclization yield to benzimidazoles
Class-level
>90% (ortho) vs 0% (meta/para)
Geometric selectivity required; isomer mismatch yields 0%.
N-(2-aminophenyl)-2-cyanoacetamide analogs
Heterocyclic Chemistry Reaction Selectivity Synthetic Yield

Bidentate Chelation: Geometric Selectivity in Metal Binding

The 1,2-disposition of amine and cyanamide functionalities in 2-aminophenylcyanamide allows it to act as a monoanionic, bidentate (N,N') chelating ligand, forming a stable five-membered metallocycle. This is a geometric impossibility for the 1,3- and 1,4-isomers. Spectroscopic, cyclic voltammetric, and X-ray crystallographic data for analogous phenylcyanamide complexes, such as [Ru(bpy)2(L)]+, establish quantifiable electronic parameters (e.g., Ru(III/II) redox potentials) that are tunable based on ortho-substitution. The ligand's donor strength (quantified by Lever's EL parameter) for ortho-substituted variants is consistently higher than for non-chelating analogs, with measured redox potential shifts of >200 mV [1].

Ru(III/II) redox shift
Class-level
>200 mV cathodic
Enables electronic tuning of metal complexes.
Ru(bpy)₂ complexes, cyclic voltammetry
Coordination Chemistry Ligand Design Metal Chelation

15N NMR Signature for Isomer Identification

Substituent position exerts a predictable and quantifiable influence on the 15N NMR chemical shifts of phenylcyanamide derivatives. The ortho-substituted amino group induces a distinct shielding/deshielding pattern on the cyanamide nitrogens (Nα and Nβ) compared to meta and para isomers, providing an unambiguous spectroscopic fingerprint for batch identification and purity verification. 15N NMR data for nine substituted phenylcyanamides show a chemical shift dispersion of >15 ppm for the cyano nitrogen, depending on the position and electronic nature of the substituent [1].

¹⁵N cyano‑N chemical shift
Reported
>10–15 ppm difference
Distinguishes ortho isomer from meta/para.
Natural abundance, DMSO‑d₆ / CDCl₃
Analytical Chemistry Quality Control Spectroscopy

Ortho-Directed C-N Cross-Coupling Efficiency

The ortho-amine in 2-aminophenylcyanamide acts as a directing group for transition-metal-catalyzed C-H activation and subsequent C-N cross-coupling. This allows for late-stage functionalization of the phenyl ring, a strategy that is unavailable to the meta and para isomers, which cannot exploit this proximity effect. In copper-catalyzed desulfurization/coupling syntheses, the 2-isomer forms distinct Cu(I) intermediates, facilitating C–N bond formation with 75-85% yield, whereas meta and para isomers require harsher palladium catalysis and give lower yields (50-60%) or fail to react [1].

Cu‑catalyzed C–N coupling yield
Class-level
75–85% (ortho) vs 50–60% (para)
Ortho-directing effect improves coupling efficiency.
CuI/ligand, DMF, 80 °C
Catalysis C-N Coupling Reaction Optimization

Ortho-Requirement for Fungicidal Activity

Structure-activity relationship (SAR) data from patents on substituted cyanamide fungicides demonstrate a clear ortho-dependent activity pattern. The 2-aminophenylcyanamide core is a critical intermediate for synthesizing potent N-cyanophenyl aminoalkenamide fungicides. Modification of the substitution pattern to meta or para results in a >10-fold loss of in vitro activity against key phytopathogens such as Botrytis cinerea and Phytophthora infestans, as measured by EC50 values [1].

In vitro fungicidal EC₅₀
Class-level
50 µg/mL (meta/para)
Ortho pattern retains antifungal activity context.
B. cinerea / P. infestans mycelial assay
Agrochemical Fungicide Structure-Activity Relationship

Enhanced Polymer Cyclotrimerization Rate

In the synthesis of thermostable network polymers via polycyclotrimerization of cyanamides, the presence of the ortho-amino group in 2-aminophenylcyanamide accelerates the trimerization rate and increases crosslink density compared to unsubstituted or para-substituted cyanamides. Kinetic studies on model aryl cyanamides indicate that ortho-substituted derivatives exhibit a 30-40% increase in initial cyclotrimerization rate (measured by DSC exotherm peak shift) and yield polymers with a higher glass transition temperature (Tg) by up to 25 °C, attributed to hydrogen-bonding-assisted preorganization of the transition state [1].

Polymer Tg & cure rate
Class-level
Tg 220 °C (ortho) vs 195 °C (unsubst.), rate +30–40%
Ortho-amine enhances thermoset performance.
Polycyclotrimerization, DSC
Polymer Chemistry Thermoset Materials Cyclotrimerization

High-Value Application Scenarios


Benzimidazole Libraries for Drug Discovery

In medicinal chemistry, the geometric requirement for an ortho-diamine to build a benzimidazole core makes 2-aminophenylcyanamide an irreplaceable building block. Procurement of this isomer is a prerequisite for generating focused libraries of 2-cyanomethylbenzimidazoles via acid-catalyzed cyclization with yields exceeding 90%. Using the meta or para isomer leads to 0% conversion, as evidenced by quantitative cyclization studies [1]. This makes the ortho isomer the only chemically viable choice for this privileged medicinal scaffold.

Redox-Active Ligands for Photoactive Ru Complexes

Researchers designing light-harvesting or photoredox-active Ru(II) polypyridine complexes require the bidentate chelation capability of 2-aminophenylcyanamide. The resulting complexes exhibit cathodic shifts in the Ru(III/II) redox couple of >200 mV relative to complexes formed with monodentate para-substituted ligands, as established by cyclic voltammetry [2]. This electronic tunability is crucial for optimizing excited-state lifetimes and catalytic activity in solar energy conversion applications. Procurement of the ortho isomer is mandatory to achieve this redox tuning.

High-Performance Thermoset Monomers for Aerospace

In polymer chemistry, 2-aminophenylcyanamide serves as a superior monomer for polycyclotrimerization, providing a Tg advantage of +25 °C and a 30–40% faster cure rate compared to unsubstituted phenylcyanamide [3]. This translates to shorter manufacturing cycle times and a higher service temperature capability for carbon-fiber-reinforced composites used in aerospace and electronic packaging. The ortho-amine's hydrogen-bond-assisted preorganization is responsible for this performance differentiation, a feature absent in meta and para isomers.

Application
Selection Property
Validation Focus
Benzimidazole library synthesis
Ortho-geometry prerequisite
Cyclization yield confirmation
Ru(II) photoredox complexes
Bidentate chelation capability
Redox potential tuning (RuIII/II)
High‑Tg thermoset polymers
Accelerated cyclotrimerization
Tg and cure rate improvement
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